PYY-(13-36) (mouse, rat, pig)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PYY-(13-36) es un fragmento sintético del péptido YY (PYY) derivado de roedores y cerdos. El péptido YY es un péptido de 36 residuos aislado por primera vez del intestino porcino. Es conocido por su papel en la inhibición de las secreciones gástrica, pancreática e intestinal. PYY-(13-36) comparte la misma secuencia de aminoácidos en las especies de ratón, rata y cerdo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de PYY-(13-36) implica la síntesis de péptidos en fase sólida (SPPS), un método común para sintetizar péptidos. El proceso incluye la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y OxymaPure para facilitar la formación de enlaces peptídicos. Los grupos protectores se eliminan usando ácido trifluoroacético (TFA) para producir el péptido final .

Métodos de producción industrial: La producción industrial de PYY-(13-36) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se emplean sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. La purificación se logra mediante cromatografía líquida de alto rendimiento (HPLC) y el producto final se liofiliza para su almacenamiento y distribución .

Análisis De Reacciones Químicas

Tipos de reacciones: PYY-(13-36) principalmente sufre reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción, particularmente involucrando sus residuos de tirosina.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno (H₂O₂) o el yodo (I₂) se pueden usar para oxidar los residuos de tirosina.

Reducción: Los agentes reductores como el ditiotreitol (DTT) pueden reducir los enlaces disulfuro en el péptido.

Sustitución: Las sustituciones de aminoácidos se pueden lograr utilizando reactivos específicos durante la SPPS.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen péptidos modificados con secuencias de aminoácidos alteradas o formas oxidadas/reducidas del péptido original .

Aplicaciones Científicas De Investigación

PYY-(13-36) tiene varias aplicaciones de investigación científica:

Química: Se usa como un péptido modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la regulación del apetito y la homeostasis energética. Se une a los receptores del neuropéptido Y, influyendo en el comportamiento alimentario.

Medicina: Se explora como un posible agente terapéutico para la obesidad y los trastornos metabólicos debido a sus efectos supresores del apetito.

Industria: Se utiliza en el desarrollo de ensayos de diagnóstico y como estándar en la investigación de péptidos

Mecanismo De Acción

PYY-(13-36) ejerce sus efectos al unirse a los receptores del neuropéptido Y, específicamente al receptor Y2. Esta unión inhibe la liberación del neuropéptido Y, un potente estimulador del apetito, lo que reduce la ingesta de alimentos. El péptido también retrasa el vaciado gástrico y aumenta la absorción de agua y electrolitos en el colon. Estas acciones están mediadas a través del nervio vago y las vías del sistema nervioso central .

Compuestos similares:

PYY-(1-36): El péptido completo con actividades biológicas similares pero diferentes afinidades por los receptores.

PYY-(3-36): Una forma truncada que es la forma circulante predominante y tiene una mayor afinidad por el receptor Y2.

Neuropéptido Y (NPY): Un péptido relacionado con funciones superpuestas pero interacciones de receptores distintas.

Singularidad: PYY-(13-36) es único en su unión selectiva al receptor Y2, lo que lo convierte en una herramienta valiosa para estudiar los efectos específicos del receptor. A diferencia de PYY-(1-36), carece de los primeros 12 aminoácidos, lo que altera su perfil de unión al receptor y su actividad biológica .

Comparación Con Compuestos Similares

PYY-(1-36): The full-length peptide with similar biological activities but different receptor affinities.

PYY-(3-36): A truncated form that is the predominant circulating form and has a higher affinity for the Y2 receptor.

Neuropeptide Y (NPY): A related peptide with overlapping functions but distinct receptor interactions.

Uniqueness: PYY-(13-36) is unique in its selective binding to the Y2 receptor, making it a valuable tool for studying receptor-specific effects. Unlike PYY-(1-36), it lacks the first 12 amino acids, which alters its receptor binding profile and biological activity .

Propiedades

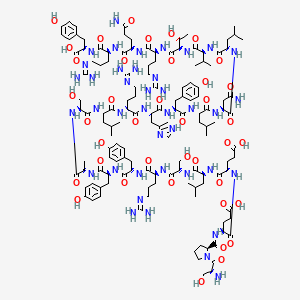

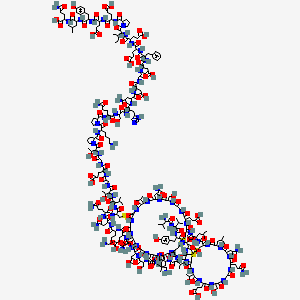

Fórmula molecular |

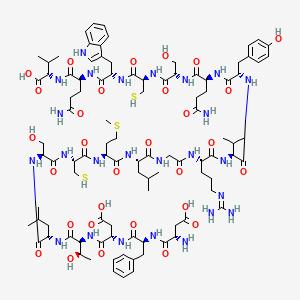

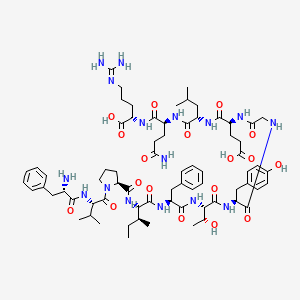

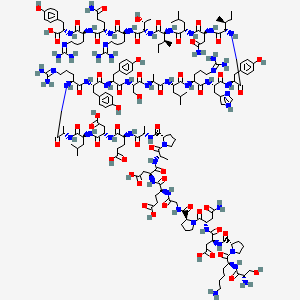

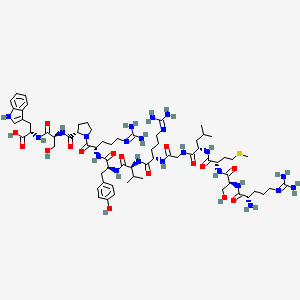

C135H208N40O39 |

|---|---|

Peso molecular |

3015.3 g/mol |

Nombre IUPAC |

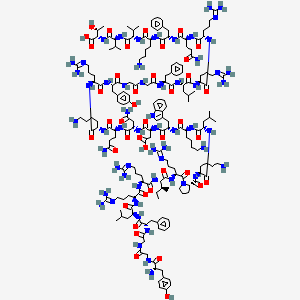

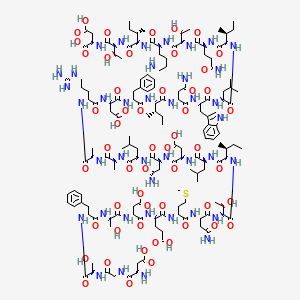

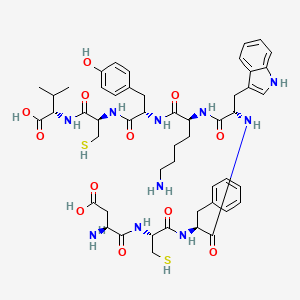

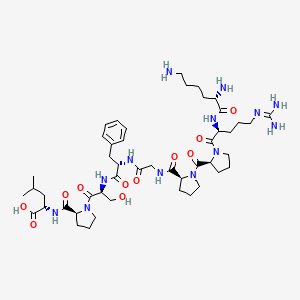

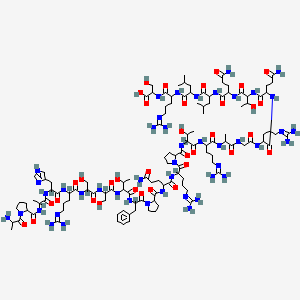

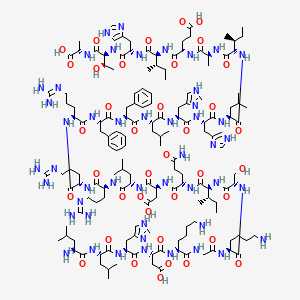

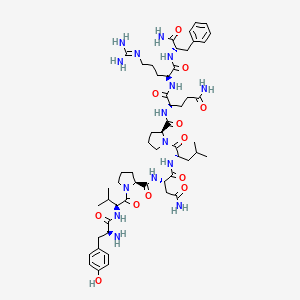

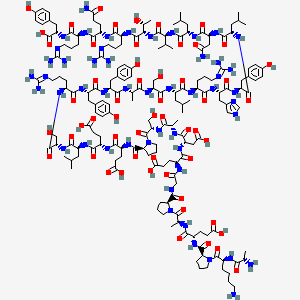

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C135H208N40O39/c1-65(2)50-89(164-126(208)99(62-177)171-108(190)70(11)153-116(198)93(54-72-23-31-77(180)32-24-72)166-121(203)94(55-73-25-33-78(181)34-26-73)165-110(192)83(19-14-46-149-133(141)142)156-125(207)100(63-178)172-119(201)91(52-67(5)6)161-115(197)87(40-43-104(186)187)158-114(196)88(41-44-105(188)189)159-127(209)101-22-17-49-175(101)130(212)81(136)61-176)117(199)155-82(18-13-45-148-132(139)140)111(193)168-96(58-76-60-147-64-152-76)122(204)167-95(56-74-27-35-79(182)36-28-74)120(202)162-90(51-66(3)4)118(200)169-97(59-103(138)185)123(205)163-92(53-68(7)8)124(206)173-106(69(9)10)128(210)174-107(71(12)179)129(211)160-85(21-16-48-151-135(145)146)109(191)157-86(39-42-102(137)184)113(195)154-84(20-15-47-150-134(143)144)112(194)170-98(131(213)214)57-75-29-37-80(183)38-30-75/h23-38,60,64-71,81-101,106-107,176-183H,13-22,39-59,61-63,136H2,1-12H3,(H2,137,184)(H2,138,185)(H,147,152)(H,153,198)(H,154,195)(H,155,199)(H,156,207)(H,157,191)(H,158,196)(H,159,209)(H,160,211)(H,161,197)(H,162,202)(H,163,205)(H,164,208)(H,165,192)(H,166,203)(H,167,204)(H,168,193)(H,169,200)(H,170,194)(H,171,190)(H,172,201)(H,173,206)(H,174,210)(H,186,187)(H,188,189)(H,213,214)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)/t70-,71+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-/m0/s1 |

Clave InChI |

IAZLNMARDOOODL-PRZASUQOSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)